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molecular formula C6H12Cl2O2S2 B8625323 1,1'-Disulfanediylbis(3-chloropropan-2-ol) CAS No. 5521-80-2

1,1'-Disulfanediylbis(3-chloropropan-2-ol)

Cat. No. B8625323
M. Wt: 251.2 g/mol
InChI Key: FLRNMYGRTLNEOW-UHFFFAOYSA-N
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Patent
US09372281B2

Procedure details

Epichlorohydrin (5563 g, 60.12 mol) and methanol (2500 g) were put into a 10-liter reactor. The reaction temperature was adjusted to 5° C. When the reaction temperature reached 5° C., sodium hydroxide (50% aq., 5 g) was added to the mixture. NaSH.xH2O (70% NaSH, 3660 g, 45.75 mol), methanol (1000 g) and water (500 g) were completely dissolved with stirring in another 10-liter reactor, and hydrochloric acid was slowly added dropwise thereto to generate hydrogen sulfide gas. The hydrogen sulfide gas was added to the epichlorohydrin solution to obtain 3-chloro-2-hydroxy-propane-1-thiol. The reaction was stopped when epichlorohydrin disappeared completely and 3-chloro-2-hydroxy-propane-1-thiol was formed, which was confirmed by GC. The reaction mixture was distilled under reduced pressure to obtain 6550 g of 3-chloro-2-hydroxy-propane-1-thiol. The 3-chloro-2-hydroxy-propane-1-thiol (1500 g, 11.85 mol) and methanol (1500 g) were put into a reactor. The mixture was cooled to 10° C., and then 35% hydrogen peroxide (575.61 g, 5.92 mol) was slowly added thereto dropwise, affording bis(3-chloro-2-hydroxypropyl)disulfide (BCPDS).
Quantity
1500 g
Type
reactant
Reaction Step One
Quantity
1500 g
Type
solvent
Reaction Step One
Quantity
575.61 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH:3]([OH:6])[CH2:4][SH:5].OO>CO>[Cl:1][CH2:2][CH:3]([OH:6])[CH2:4][S:5][S:5][CH2:4][CH:3]([OH:6])[CH2:2][Cl:1]

Inputs

Step One
Name
Quantity
1500 g
Type
reactant
Smiles
ClCC(CS)O
Name
Quantity
1500 g
Type
solvent
Smiles
CO
Step Two
Name
Quantity
575.61 g
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC(CSSCC(CCl)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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